molecular formula C53H72I2N2O12 B12842378 2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide CAS No. 64493-21-6

2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide

Cat. No.: B12842378
CAS No.: 64493-21-6
M. Wt: 1183.0 g/mol
InChI Key: YJIYHDCQNHBGDU-UHFFFAOYSA-L
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Description

This compound, commonly referred to by its synonym Cisatracurium , is a bis-isoquinolinium derivative with a complex molecular architecture. Its IUPAC name reflects a symmetrical structure featuring two 1,2,3,4-tetrahydroisoquinolinium moieties linked by a pentanediylbis(oxy(3-oxo-3,1-propanediyl)) bridge. Each isoquinolinium unit is substituted with 3,4-dimethoxyphenylmethyl, 6,7-dimethoxy, and 2-methyl groups, and the molecule exists as a diiodide salt .

Cisatracurium is a neuromuscular blocking agent (NMBA) used in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures. Its quaternary ammonium groups confer water solubility and facilitate interaction with nicotinic acetylcholine receptors at neuromuscular junctions, enabling reversible competitive inhibition . Stereochemical specificity (R,R configuration) enhances its pharmacological profile by reducing histamine release compared to racemic analogs like Atracurium .

Properties

CAS No.

64493-21-6

Molecular Formula

C53H72I2N2O12

Molecular Weight

1183.0 g/mol

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;diiodide

InChI

InChI=1S/C53H72N2O12.2HI/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2

InChI Key

YJIYHDCQNHBGDU-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Batch Reactors: For the initial Pictet-Spengler reaction and esterification.

    Continuous Flow Reactors: For the quaternization step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity is governed by:

  • Quaternary ammonium groups : Prone to nucleophilic substitution and Hofmann elimination.

  • Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic methoxy groups : Potential for demethylation or oxidation.

Reagents and Conditions

Reaction TypeReagents/ConditionsMechanism
Hydrolysis Aqueous acid (HCl) or base (NaOH)Ester cleavage to carboxylic acids or salts .
Hofmann Elimination Heat or strong base (e.g., KOH)β-hydrogen elimination yielding tertiary amines and alkenes .
Oxidation KMnO₄, CrO₃Oxidation of methoxy groups to quinones or hydroxylation .
Nucleophilic Substitution CN⁻, OH⁻, or aminesDisplacement of iodide counterions or quaternary ammonium groups .

Major Products

  • Hydrolysis : Forms two carboxylic acid derivatives and a pentanediol backbone.

  • Hofmann Elimination : Generates tetrahydroisoquinoline derivatives and volatile alkenes.

  • Oxidation : Produces hydroxylated or quinone-modified isoquinolinium species.

Kinetic and Stability Considerations

  • pH Sensitivity : The ester bonds hydrolyze rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 10) .

  • Thermal Degradation : Hofmann elimination accelerates above 40°C, impacting storage stability.

Comparative Reactivity Table

Functional GroupReactivity Rank (1=Low, 3=High)Dominant Pathway
Quaternary Ammonium3Hofmann Elimination
Ester Linkage2Hydrolysis
Methoxy Aromatics1Oxidation

Scientific Research Applications

Pharmacological Applications

The compound is primarily noted for its pharmacological properties. It is structurally related to atracurium, a neuromuscular blocking agent used in anesthesia. Its applications include:

  • Neuromuscular Blockade :
    • Used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures .
    • The compound's mechanism involves blocking neuromuscular transmission at the neuromuscular junction.
  • Potential Anticancer Activity :
    • Preliminary studies suggest that derivatives of isoquinolinium compounds may exhibit anticancer properties by inducing apoptosis in cancer cells . The specific derivative discussed may have similar effects due to its structural characteristics.

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • The synthesis of the compound involves complex organic reactions that yield high purity products suitable for research purposes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound .
  • Biological Activity Studies :
    • In vitro studies have shown that isoquinolinium derivatives can inhibit cell proliferation in various cancer cell lines. Further research is needed to elucidate the exact mechanisms and efficacy of this specific compound .
  • Toxicology and Safety Profiles :
    • Toxicological assessments indicate that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary before clinical applications can be considered .

Mechanism of Action

The compound exerts its effects by acting as a nicotinic antagonist at the cholinergic receptor. It binds to the receptor, blocking the action of acetylcholine, which leads to muscle relaxation. This mechanism is crucial in its application as a muscle relaxant during surgical procedures .

Comparison with Similar Compounds

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

This compound () shares a bis-isoquinoline core but differs critically in its linker (phenylene vs. pentanediylbis(oxy)) and substituents. Unlike Cisatracurium, it lacks quaternary ammonium groups, rendering it neutral and less water-soluble.

Vecuronium and Rocuronium

Like Cisatracurium, they are aminosteroidal quaternary ammonium compounds. Vecuronium’s steroidal backbone contrasts with Cisatracurium’s isoquinolinium structure, yet both act via competitive inhibition. Rocuronium’s rapid onset highlights how structural variations (e.g., rigid vs. flexible linkers) influence pharmacokinetics .

Electronic and Functional Analogues

Isoelectronic Cluster Compounds

Per , compounds with similar electronic configurations but differing geometries (e.g., "isovalency") may exhibit analogous reactivity. Cisatracurium’s bis-cationic structure could parallel cluster compounds with delocalized charge, though its biological activity is contingent on precise stereochemistry and receptor fit—factors absent in inorganic clusters .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight Linker Type Charge Key Substituents Primary Application
Cisatracurium diiodide ~1243 (as diiodide) Pentanediylbis(oxy) +2 3,4-Dimethoxyphenylmethyl, 6,7-dimethoxy Neuromuscular blockade
1,4-Phenylenebis[...]methanone ~650 (estimated) Phenylene Neutral 6,7-Dimethoxy Alkaloid synthesis/research
Vecuronium (hypothetical comparison) ~637 Aminosteroidal +1 Tetrahydroisoquinoline, acetylated Neuromuscular blockade

Research Findings and Mechanistic Insights

  • Selectivity and Safety: notes that certain ferroptosis-inducing compounds exhibit selectivity for cancer cells over normal tissues.
  • Synthetic Challenges: The synthesis of bis-isoquinolinium compounds like Cisatracurium requires precise control over stereochemistry and quaternization steps, as highlighted in ’s methodology for analogous structures .
  • Environmental and Regulatory Considerations : emphasizes the need for alternatives to PFAS in firefighting foams. While unrelated directly, this underscores broader trends in chemical design where charged, biodegradable compounds (e.g., Cisatracurium’s ester-based linker) are prioritized over persistent pollutants .

Biological Activity

The compound 2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide , also known as a complex isoquinolinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity based on available literature and research findings.

  • CAS Number : 96946-52-0
  • Molecular Formula : C53H72N2O12·2[C6H5O3S]
  • Molecular Weight : 1243.49 g/mol

The biological activity of this compound is primarily attributed to its structural features, which include:

  • Isoquinolinium moiety : Known for various pharmacological effects including antitumor and antimicrobial activities.
  • Dimethoxyphenyl groups : These groups can enhance lipophilicity and influence the interaction with biological membranes.

Antimicrobial Activity

Several studies have indicated that compounds with isoquinolinium structures exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains.

Antitumor Activity

Research into similar isoquinolinium derivatives suggests potential antitumor activity. For instance:

  • Case Study 1 : A study on a structurally related isoquinolinium compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties:

  • Case Study 2 : Isoquinolinium derivatives have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies showed reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with these compounds.

Data Tables

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialIsoquinolinium analogsInhibition of bacterial growth
AntitumorStructural analogsCytotoxicity in MCF-7 and HeLa cells
NeuroprotectiveIsoquinolinium derivativesReduced ROS levels in neuronal cultures

Research Findings

  • Antimicrobial Studies : In vitro tests have shown that isoquinolinium compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.
  • Cytotoxicity Assays : A comparative analysis of related compounds revealed IC50 values indicating significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis via mitochondrial pathways.
  • Neuroprotection : Experimental models suggest that these compounds can mitigate neurodegeneration by scavenging free radicals and reducing inflammation in neuronal tissues.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions, including coupling and alkylation steps. A validated approach includes:

  • Step 1: Reacting 6-methoxy-salicylaldehyde derivatives with diamine precursors under reflux in ethanol to form intermediate Schiff bases ().
  • Step 2: Introducing iodides via quaternization reactions, ensuring stoichiometric control of diiodide salt formation.
  • Purification: Recrystallization from ethanol or methanol under slow evaporation to obtain single crystals for structural validation ( ).
  • Key Tip: Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates.

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR Spectroscopy: Essential for confirming proton environments, especially methoxy (-OCH3) and isoquinolinium aromatic protons. Integrate peak areas to verify stoichiometry of substituents ( ).
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and quaternary ammonium (N⁺–I⁻, ~1200 cm⁻¹) functional groups ( ).
  • X-ray Crystallography: Resolve stereochemical ambiguities and confirm diiodide counterion placement ().

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments.
  • Dynamic NMR Studies: Detect conformational flexibility in the pentanediyl linker that may cause splitting or broadening of signals.
  • Crystallographic Reference: Align observed bond lengths/angles with single-crystal X-ray data ().
  • Contradiction Handling: If IR lacks expected carbonyl peaks, verify reaction completion via LC-MS to rule out unreacted intermediates.

Advanced: What strategies enhance stability during biological assays?

Answer:

  • pH Control: Maintain solutions at pH 4–6 to minimize hydrolysis of the ester and ether linkages ( ).
  • Temperature: Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles.
  • Light Sensitivity: Shield from UV light due to the dimethoxyphenyl moieties’ susceptibility to photodegradation.
  • Buffer Compatibility: Pre-test solubility in PBS or saline with 0.1% DMSO to prevent aggregation ().

Advanced: How does the diiodide form influence receptor binding compared to other salts?

Answer:

  • Ionic Strength Impact: The diiodide’s larger ionic radius may reduce binding affinity compared to smaller anions (e.g., chloride) due to steric hindrance.
  • Comparative Studies: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics of different salt forms.
  • Biological Relevance: Reference structural analogs like Atracurium (a bisbenzenesulfonate neuromuscular agent) to infer receptor interactions ( ).

Advanced: How to model degradation pathways under physiological conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • LC-MS/MS Analysis: Identify degradation products (e.g., free isoquinolinium or demethylated derivatives).
  • Computational Tools: Apply AI-driven platforms (e.g., COMSOL Multiphysics) to predict hydrolysis kinetics and optimize molecular stability ( ).

Basic: What are critical considerations for purification protocols?

Answer:

  • Solvent Selection: Use ethanol for recrystallization to balance solubility and yield ().
  • Counterion Exchange: Perform anion-exchange chromatography if iodide contamination is detected.
  • Purity Criteria: Validate ≥95% purity via HPLC with UV detection at 254 nm ( ).

Advanced: How to validate the compound’s stability in long-term storage?

Answer:

  • Forced Degradation Studies: Expose samples to heat (60°C), humidity (75% RH), and light (1.2 million lux-hours).
  • Analytical Monitoring: Track changes using differential scanning calorimetry (DSC) for phase transitions and mass loss via TGA.
  • Regulatory Alignment: Follow ICH Q1A(R2) guidelines for stability testing protocols ( ).

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